2-(Pyrrolidin-3-yl)benzoic acid
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Overview
Description
2-(Pyrrolidin-3-yl)benzoic acid is an organic compound that features a benzoic acid moiety attached to a pyrrolidine ring. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both the benzoic acid and pyrrolidine functionalities allows for a diverse range of chemical reactions and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrrolidin-3-yl)benzoic acid can be achieved through several methods. One common approach involves the reaction of 3-pyrrolidinylboronic acid with 2-bromobenzoic acid under Suzuki-Miyaura coupling conditions. This reaction typically requires a palladium catalyst, such as palladium(II) acetate, and a base like potassium carbonate in a solvent such as dimethylformamide (DMF) or toluene .
Another method involves the direct functionalization of preformed pyrrolidine rings. For example, the reaction of pyrrolidine with benzoic acid derivatives under acidic or basic conditions can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The use of continuous flow reactors can enhance the reaction efficiency and yield, making the process more suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-(Pyrrolidin-3-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The benzoic acid moiety can be oxidized to form benzoate derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products Formed
Oxidation: Benzoate derivatives.
Reduction: Benzyl alcohol or benzaldehyde.
Substitution: Nitrobenzoic acid or halogenated benzoic acid derivatives.
Scientific Research Applications
2-(Pyrrolidin-3-yl)benzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Pyrrolidin-3-yl)benzoic acid involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, potentially modulating their activity. For example, molecular docking studies have shown that pyrrolidine derivatives can interact with proteins such as Akt, influencing signaling pathways involved in cell growth and survival .
Comparison with Similar Compounds
2-(Pyrrolidin-3-yl)benzoic acid can be compared with other similar compounds, such as:
Pyrrolidine-2-one: A five-membered lactam with similar biological activities.
Pyrrolidin-2,5-dione: Known for its use in the synthesis of bioactive molecules.
Prolinol: A pyrrolidine derivative with applications in asymmetric synthesis.
The uniqueness of this compound lies in its combination of the benzoic acid and pyrrolidine functionalities, which allows for a broader range of chemical reactions and potential biological activities compared to its analogs .
Properties
Molecular Formula |
C11H13NO2 |
---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
2-pyrrolidin-3-ylbenzoic acid |
InChI |
InChI=1S/C11H13NO2/c13-11(14)10-4-2-1-3-9(10)8-5-6-12-7-8/h1-4,8,12H,5-7H2,(H,13,14) |
InChI Key |
LXGOTZLVNYRRSL-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1C2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
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